Desmethyl Levofloxacin-d8 Hydrochloride
Overview
Description
Desmethyl Levofloxacin-d8 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Levofloxacin, a fluoroquinolone antibiotic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Levofloxacin-d8 Hydrochloride involves the incorporation of deuterium atoms into the Levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to monitor the synthesis and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Levofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Desmethyl Levofloxacin-d8 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Levofloxacin and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Levofloxacin.
Medicine: Utilized in drug development and therapeutic monitoring to understand the behavior of Levofloxacin in biological systems.
Industry: Applied in the quality control of pharmaceutical products containing Levofloxacin .
Mechanism of Action
The mechanism of action of Desmethyl Levofloxacin-d8 Hydrochloride is similar to that of Levofloxacin. It exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Desmethyl Levofloxacin: The non-deuterated form of the compound.
Other Fluoroquinolones: Such as Ciprofloxacin and Moxifloxacin, which share similar mechanisms of action but differ in their pharmacokinetic profiles and spectrum of activity
Uniqueness
Desmethyl Levofloxacin-d8 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .
Biological Activity
Desmethyl Levofloxacin-d8 Hydrochloride is a deuterated derivative of Desmethyl Levofloxacin, which itself is a metabolite of the fluoroquinolone antibiotic Levofloxacin. This compound is notable for its enhanced stability and specificity in biochemical applications, particularly in pharmacokinetic studies and proteomics. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and research applications.
- Molecular Formula : C17H11D8ClFN3O4
- Molecular Weight : 391.85 g/mol
- Structure : The presence of deuterium isotopes contributes to the compound's stability and allows for more precise tracking in metabolic studies.
This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively leads to bacterial cell death, similar to its parent compound, Levofloxacin.
Antimicrobial Activity
This compound has shown significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Pseudomonas aeruginosa | Moderate effectiveness |
Streptococcus pneumoniae | Effective |
The compound's broad-spectrum activity makes it a valuable candidate for further research in antibiotic development and resistance studies.
Research Applications
This compound is utilized in various scientific fields:
- Analytical Chemistry : Used as a reference standard for quantifying Levofloxacin and its metabolites.
- Pharmacokinetics : Its deuterated nature allows researchers to study drug metabolism without altering biological efficacy.
- Microbiology : Investigated for its potential to combat antibiotic-resistant strains of bacteria.
Case Studies
-
Pharmacokinetic Studies :
A study conducted on the pharmacokinetics of this compound demonstrated that its isotopic labeling allowed for enhanced tracking of metabolic pathways in human subjects. The results indicated that the compound maintained similar pharmacodynamic properties to its non-deuterated counterpart while providing clearer insights into metabolic processes . -
Antimicrobial Efficacy :
In a comparative analysis involving various fluoroquinolones, this compound exhibited comparable efficacy against resistant strains of Staphylococcus aureus. This suggests that the deuterated form may be beneficial in overcoming certain resistance mechanisms associated with traditional antibiotics .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZKWNXVPUJLW-GPWHIHKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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